![molecular formula C7H7BCl2O3 B595142 4,5-Dichloro-2-methoxyphenylboronic acid CAS No. 1256354-93-4](/img/structure/B595142.png)
4,5-Dichloro-2-methoxyphenylboronic acid
Overview
Description
“4,5-Dichloro-2-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H7BCl2O3 . It has a molecular weight of 220.85 . This compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “4,5-Dichloro-2-methoxyphenylboronic acid” were not found, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are highly effective and involve palladium-catalyzed direct arylation .
Molecular Structure Analysis
The InChI code for “4,5-Dichloro-2-methoxyphenylboronic acid” is 1S/C7H7BCl2O3/c1-13-7-3-6 (10)5 (9)2-4 (7)8 (11)12/h2-3,11-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Boronic acids, including “4,5-Dichloro-2-methoxyphenylboronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide or pseudohalide under palladium catalysis .
Physical And Chemical Properties Analysis
“4,5-Dichloro-2-methoxyphenylboronic acid” is a solid at room temperature . The exact melting point, boiling point, and density were not found in the search results .
Scientific Research Applications
Building Block in Organic Synthesis
4,5-Dichloro-2-methoxyphenylboronic acid is a valuable building block in organic synthesis . It’s used in the creation of a wide variety of chemical compounds, contributing to the development of new drugs and materials .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond forming reaction, used in organic synthesis to create biaryl compounds .
Direct Arylation
4,5-Dichloro-2-methoxyphenylboronic acid is used in Pd-catalyzed direct arylation . This process is used to introduce an aryl group into a substrate .
Protodeboronation of Pinacol Boronic Esters
This compound is involved in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the removal of the boron moiety at the end of a sequence .
Anti-Markovnikov Hydromethylation of Alkenes
In combination with a Matteson–CH2–homologation, 4,5-Dichloro-2-methoxyphenylboronic acid allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
6. Total Synthesis of δ-®-coniceine and Indolizidine 209B The protodeboronation of 4,5-Dichloro-2-methoxyphenylboronic acid was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex natural products with interesting biological activities .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4,5-Dichloro-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
These properties contribute to their wide use in various chemical reactions, including the Suzuki-Miyaura cross-coupling .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-2-methoxyphenylboronic acid. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, safety measures suggest avoiding dust formation and ensuring adequate ventilation when handling the compound .
properties
IUPAC Name |
(4,5-dichloro-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEKBCZAZMHPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681695 | |
Record name | (4,5-Dichloro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methoxyphenylboronic acid | |
CAS RN |
1256354-93-4 | |
Record name | B-(4,5-Dichloro-2-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,5-Dichloro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichloro-2-methoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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